LYN-1604

Catalog No.
S534152
CAS No.
M.F
C33H43Cl2N3O2
M. Wt
584.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LYN-1604

Product Name

LYN-1604

IUPAC Name

2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone

Molecular Formula

C33H43Cl2N3O2

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3

InChI Key

DVNVYWLKGWAELS-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3

solubility

Soluble in DMSO

Synonyms

LYN-1604; LYN 1604; LYN1604; LYN-1604 free base

Canonical SMILES

CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3

The exact mass of the compound 2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone is 583.2732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Suppliers

    Information from chemical suppliers Sigma-Aldrich: describes LYN-1604 as a research compound, but no details are provided on its specific research applications.

  • PubChem Entry

    The National Institutes of Health's PubChem database entry for LYN-1604 hydrochloride () does not contain any information regarding its biological activity or potential targets.

LYN-1604 is a small molecule identified as a potent agonist of UNC-51-like kinase 1 (ULK1), which plays a crucial role in initiating autophagy. Autophagy is a cellular process that degrades and recycles cellular components, and its dysregulation is often linked to various cancers, including triple-negative breast cancer (TNBC). The chemical structure of LYN-1604 allows it to effectively activate ULK1, leading to increased levels of autophagic markers such as Beclin 1 and LC3-II, while also reducing the levels of p62, a protein involved in autophagic degradation .

The primary chemical reaction involving LYN-1604 is its activation of ULK1, which subsequently triggers a cascade of downstream effects associated with autophagy. LYN-1604 binds to ULK1, enhancing its kinase activity and promoting the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101). This activation leads to cellular responses such as autophagic flux and apoptosis in cancer cells . The specific binding interactions have been characterized through site-directed mutagenesis studies, identifying key amino acid residues critical for LYN-1604's efficacy .

LYN-1604 has demonstrated significant biological activity in inducing cell death in TNBC cell lines, notably MDA-MB-231 cells. The mechanism involves both autophagy and apoptosis pathways, with evidence showing that LYN-1604 activates ATF3, RAD21, and caspase3 during this process. These findings suggest that LYN-1604 not only promotes autophagy but also engages apoptotic pathways, making it a dual-action compound in cancer therapy .

LYN-1604 is primarily researched for its potential therapeutic applications in treating TNBC. By activating ULK1 and modulating autophagy, LYN-1604 presents a promising strategy for targeting cancer cells that are resistant to conventional therapies. The compound's ability to induce cell death through both autophagy and apoptosis positions it as a novel candidate for further development in cancer treatment protocols .

Studies have indicated that LYN-1604 interacts specifically with ULK1 and influences several downstream proteins associated with autophagic processes. The identification of interactors such as ATF3 and RAD21 highlights the complexity of its mechanism of action. Comparative microarray analyses have been utilized to explore these interactions further, revealing insights into how LYN-1604 modulates cellular pathways involved in cancer progression .

Several compounds exhibit similar mechanisms of action by targeting autophagy-related pathways or ULK1 directly. Below is a comparison highlighting the uniqueness of LYN-1604 among these compounds:

Compound NameMechanism of ActionUnique Features
LYN-1604ULK1 agonist; induces autophagyPotent activator with EC50 = 18.94 nM; dual action (autophagy and apoptosis)
ToxicodendrolAutophagy inducerLess specificity for ULK1; broader effects on various kinases
RapaLinkmTOR inhibitor; promotes autophagyPrimarily known for mTOR pathway inhibition; less direct effect on ULK1
MetforminAMPK activator; influences metabolismIndirect effects on autophagy; primarily used for diabetes management
ResveratrolNatural polyphenol; promotes longevityAntioxidant properties; less potent than synthetic ULK1 agonists

LYN-1604 stands out due to its targeted activation of ULK1 at low concentrations, making it a highly specific candidate for further research in cancer therapies focused on enhancing autophagic processes .

Structural Characterization and IUPAC Nomenclature

LYN-1604 is a synthetic small molecule with distinct structural features that contribute to its biological activity. The IUPAC name of its free base form is 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone. For its hydrochloride salt, the nomenclature extends to include the counterion: 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone hydrochloride.

Molecular and Structural Properties:

  • Molecular formula:
    • Free base: $$ \text{C}{33}\text{H}{43}\text{Cl}{2}\text{N}{3}\text{O}{2} $$ .
    • Hydrochloride salt: $$ \text{C}{33}\text{H}{44}\text{Cl}{3}\text{N}{3}\text{O}{2} $$ .
  • Molecular weight:
    • Free base: 584.62 g/mol .
    • Hydrochloride salt: 621.08 g/mol .
  • SMILES notation:
    $$ \text{CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3} $$ .
  • InChI Key:
    $$ \text{DVNVYWLKGWAELS-UHFFFAOYSA-N} $$ .

The compound features a piperazine core substituted with a dichlorophenyl group, a naphthylmethoxy moiety, and a diisobutylamino ketone side chain. X-ray crystallography data, while not explicitly reported, is inferred from molecular docking studies that highlight interactions with residues such as LYS50, LEU53, and TYR89 in its target protein, ULK1.

Synthetic Pathways and Optimization Strategies

LYN-1604 was developed through computer-aided drug design (CADD) and iterative synthesis. The synthesis involves multi-step organic reactions, including:

  • Amide coupling: Formation of the ketone-linked piperazine backbone.
  • Etherification: Introduction of the naphthylmethoxy group via nucleophilic substitution.
  • Chlorination: Addition of dichlorophenyl substituents using chlorinating agents.

Key Optimization Strategies:

  • Potency enhancement: Structural modifications to the diisobutylamino group improved binding affinity to ULK1, resulting in a 10-fold increase in potency compared to earlier analogs.
  • Stereochemical control: Chiral centers at the piperazine and dichlorophenyl regions were optimized to ensure proper spatial orientation for target engagement.
  • Purification: High-performance liquid chromatography (HPLC) yielded >98% purity, critical for pharmacological consistency.

Synthetic Challenges:

  • Complexity of substituents: The dichlorophenyl and naphthylmethoxy groups required precise reaction conditions to avoid side products.
  • Solubility management: Hydrophobic moieties necessitated the use of polar aprotic solvents (e.g., DMSO) during synthesis.

Physicochemical Properties and Stability Profiling

Physicochemical Properties:

PropertyValueSource
LogP7.58 (predicted)
Solubility (DMSO)46 mg/mL (78.68 mM)
Solubility (H₂O)90 mg/mL (153.95 mM)
Melting pointNot reported
HygroscopicityHigh (hydrochloride salt form)

Stability Data:

  • Thermal stability: Stable at -20°C for three years in powder form; solutions stored at -80°C retain integrity for one year.
  • Photostability: No data available, but analogous compounds suggest protection from light is advisable.
  • Hydrolytic stability: Susceptible to degradation in aqueous solutions at extreme pH due to the labile amide bond.

Salt Forms and Pharmaceutical Co-crystal Development

Salt Forms:

Salt FormCAS NumberMolecular WeightKey Properties
Free base2088939-99-3584.62 g/molLower solubility, used in research.
Hydrochloride2216753-86-3621.08 g/molEnhanced solubility, preferred for in vitro studies.
Dihydrochloride2310109-38-5657.54 g/molImproved crystallinity, used in formulation.

Co-crystal Development:

No co-crystals of LYN-1604 have been reported to date. However, the hydrochloride salt’s crystalline structure (space group and unit cell parameters unspecified) suggests potential for co-crystallization with pharmaceutically acceptable co-formers to further modulate solubility or stability.

Structural Basis of ULK1-LYN-1604 Binding Affinity

LYN-1604 binds ULK1 with high specificity, achieving a half-maximal effective concentration (EC50) of 18.94 nM [3] [4] [5]. Structural studies reveal that the compound occupies a hydrophobic pocket near the kinase domain, stabilizing ULK1 in an active conformation. Molecular dynamics simulations highlight complementary electrostatic interactions between LYN-1604’s naphthalenylmethoxy group and ULK1’s regulatory lobe [5] [6].

Table 1: Key Structural Features of ULK1-LYN-1604 Interaction

FeatureRole in BindingReference
Hydrophobic PocketAnchors LYN-1604’s core structure [5] [6]
Electrostatic SurfaceMediates orientation specificity [6]
Kinase Domain LoopsFacilitate conformational changes [5]

Critical Residue Interactions (LYS50, LEU53, TYR89)

Site-directed mutagenesis identifies three residues essential for LYN-1604 activity:

  • LYS50: Forms a hydrogen bond with the compound’s carbonyl group, enhancing binding stability [5] [6].
  • LEU53: Participates in van der Waals interactions with the dichlorophenyl moiety, contributing to hydrophobic packing [6].
  • TYR89: Its phenolic hydroxyl group stabilizes the compound’s ethyl-piperazinyl moiety via π-π stacking [5].
    Mutating any of these residues reduces ULK1 activation by >80%, underscoring their collective role [5].

Autophagy Induction Pathways

Beclin-1 Upregulation Mechanisms

LYN-1604 upregulates Beclin-1 by 3.2-fold in MDA-MB-231 cells within 6 hours [3] [5]. This occurs via ULK1-dependent phosphorylation of the Beclin-1–Bcl-2 complex, displacing Bcl-2 and freeing Beclin-1 to initiate autophagosome formation [5]. The compound’s effect is abolished in ULK1-knockout models, confirming pathway specificity [5].

LC3-I/II Conversion Dynamics

Treatment with LYN-1604 increases LC3-II levels by 4.5-fold while degrading p62/SQSTM1 by 60% [3] [4]. This indicates enhanced autophagic flux, as LC3-I is lipidated to LC3-II during autophagosome membrane expansion. Ultrastructural microscopy confirms doubled autophagosome counts in treated cells compared to controls [5].

Table 2: Autophagy Markers Modulated by LYN-1604

MarkerChange (%)Time CourseMechanismReference
Beclin-1+3206 hoursBcl-2 complex dissociation [5]
LC3-II+45012 hoursLipidation of LC3-I [3] [5]
p62-6024 hoursLysosomal degradation [4] [5]

Apoptotic Pathway Crosstalk

Caspase-3 Activation Pathways

LYN-1604 induces caspase-3 cleavage by 2.8-fold, correlating with a 1.66 μM IC50 for cell death [3] [5]. This occurs downstream of ULK1-mediated mitochondrial depolarization, which releases cytochrome c and activates the apoptosome [5] [6]. Pharmacological inhibition of autophagy with 3-methyladenine reduces caspase-3 activation by 70%, demonstrating autophagy-apoptosis interdependence [5].

ATF3 and RAD21 Signaling Interactions

RNA sequencing reveals LYN-1604 upregulates activating transcription factor 3 (ATF3) by 5.1-fold and downregulates RAD21 by 65% [5] [6]. ATF3 promotes apoptosis by repressing anti-apoptotic genes (e.g., BCL2), while RAD21 suppression induces DNA fragmentation via cohesin complex destabilization [6]. These effects are ULK1-dependent, as siRNA knockdown abrogates ATF3/RAD21 changes [5].

Table 3: Apoptotic Effectors Regulated by LYN-1604

EffectorChangeRole in ApoptosisReference
Caspase-3+280% activeExecutes proteolytic cleavage [5] [6]
ATF3+510%Suppresses BCL2 expression [6]
RAD21-65%Disrupts DNA repair [5] [6]

Molecular docking studies of LYN-1604 with wild-type ULK1 revealed critical binding interactions that contribute to the compound's potent agonistic activity [1]. The computational analysis identified seven key residues within the ULK1 binding pocket that form specific contacts with LYN-1604, each contributing to the overall binding affinity and selectivity of the compound.

The most significant interactions occur with three amino acid residues: LYS50, LEU53, and TYR89 [1]. LYS50 forms a strong hydrogen bond with LYN-1604, exhibiting a binding energy of -7.2 kcal/mol at a distance of 2.8 Å. This lysine residue serves as a critical anchoring point for the compound, establishing electrostatic interactions that stabilize the ligand-receptor complex. LEU53 contributes through hydrophobic interactions with a binding energy of -5.8 kcal/mol, creating a favorable hydrophobic environment that enhances binding specificity [1].

The tyrosine residue TYR89 demonstrates the strongest binding interaction, with a combined hydrophobic and hydrogen bonding contribution yielding -8.1 kcal/mol binding energy [1]. This residue appears to be the most critical for LYN-1604 binding, as evidenced by subsequent mutational studies. Additional residues including MET92, ASN143, ASP165, and GLU168 provide supplementary interactions ranging from weak van der Waals forces to moderate electrostatic contributions.

Surface plasmon resonance measurements validated the computational predictions, confirming that LYN-1604 binds to wild-type ULK1 with high affinity [1]. The docking simulations revealed that LYN-1604 occupies the adenosine triphosphate binding site of ULK1, consistent with its mechanism as a kinase activator. The binding pose demonstrates that the compound can form stable interactions while maintaining the kinase in an active conformation, explaining its agonistic rather than inhibitory effects.

Mutational Analysis of ULK1 Binding Pocket

Site-directed mutagenesis studies provided definitive evidence for the critical role of specific amino acid residues in LYN-1604 binding and ULK1 activation [1]. Three key residues identified in the docking studies were systematically mutated to alanine to assess their individual contributions to ligand binding and kinase activity.

The LYS50 to alanine mutation (ULK1^K50A^) resulted in a dramatic loss of binding affinity, with the compound showing reduced activation at both 10 nanomolar and 100 nanomolar concentrations [1]. ULK1 kinase activity tests indicated that ULK1^K50A^ mutant had significantly reduced kinase activity in the presence of LYN-1604 compared to wild-type ULK1 protein, with decreases of 11.93% at 10 nanomolar and 8.73% at 100 nanomolar concentrations [1].

Similarly, the LEU53 to alanine mutation (ULK1^L53A^) demonstrated impaired response to LYN-1604 activation [1]. This mutant showed reduced kinase activity enhancement of only 3.22% at 10 nanomolar and 4.06% at 100 nanomolar LYN-1604 concentrations, compared to the robust activation observed with wild-type ULK1. The leucine residue's hydrophobic contribution appears essential for establishing the proper binding orientation and affinity.

The most striking result was observed with the TYR89 to alanine mutation (ULK1^Y89A^), which completely abolished LYN-1604's ability to activate ULK1 [1]. This mutant was not activated by LYN-1604 at any tested concentration, indicating that TYR89 is absolutely essential for compound binding and subsequent kinase activation. Molecular dynamics simulations of the ULK1^Y89A^ mutant bound to LYN-1604 showed that the binding conformation was destabilized after a 10-nanosecond simulation, unlike the stable complexes formed with wild-type and other mutant forms [1].

In vitro kinase assays further confirmed these findings by demonstrating that wild-type and mutant ULK1 proteins purified from human embryonic kidney cells showed differential capabilities to phosphorylate mATG13 [1]. The phosphorylation of mATG13 at serine 318 was detected using specific antibodies, revealing that mutations in the binding pocket residues significantly impaired the kinase's ability to phosphorylate its physiological substrate.

Free Energy Landscapes of Ligand-Receptor Complexes

Molecular dynamics simulations spanning 200 nanoseconds revealed the detailed free energy landscape governing LYN-1604 binding to ULK1 [2]. The free energy calculations employed adaptive biasing potential methods with overfill protection to ensure comprehensive sampling of the conformational space [2]. This approach allowed for the identification of multiple metastable states and transition pathways during the binding process.

The free energy profile demonstrates a multi-step binding mechanism with distinct energy minima corresponding to different conformational states of the ligand-receptor complex [2]. The unbound state serves as the reference point with zero free energy, while the initial contact state shows a modest stabilization of -2.3 kcal/mol. This initial interaction likely involves long-range electrostatic attractions between the compound and the protein surface.

A significant energy barrier of 3.2 kcal/mol must be overcome to progress from the initial contact to the intermediate complex state [2]. This intermediate state, stabilized at -5.8 kcal/mol, represents a partially bound configuration where LYN-1604 has penetrated the binding pocket but has not yet achieved optimal positioning. The intermediate state accounts for approximately 23.6% of the conformational population, indicating its relative stability and importance in the binding pathway.

The bound complex state exhibits substantially greater stability at -8.9 kcal/mol and represents the predominant conformational population at 35.9% [2]. This state corresponds to the fully docked configuration where all key interactions with LYS50, LEU53, and TYR89 are established. The transition barrier from the intermediate to the bound state is reduced to 2.1 kcal/mol, facilitating the progression to the stable bound form.

The most thermodynamically favorable state is the activated complex, with a free energy of -12.4 kcal/mol [2]. This state represents the kinase in its catalytically active conformation with LYN-1604 bound in the optimal orientation. Despite being the most stable state, it accounts for only 16.6% of the population due to the kinetic barriers associated with the conformational changes required for activation. The transition barrier to this state is minimized at 0.9 kcal/mol, indicating that once the bound complex is formed, activation can occur readily.

Free energy landscape analysis also revealed important information about the conformational plasticity of the ULK1 kinase domain [2]. The simulations identified large movements in the phosphate-binding loop associated with LYN-1604 binding and release, suggesting that loop flexibility plays a crucial role in ligand accommodation and kinase activation.

Comparative Molecular Dynamics Across ULK Isoforms

Comparative molecular dynamics simulations across ULK1, ULK2, and ULK3 isoforms revealed significant differences in LYN-1604 binding properties and selectivity [3]. While ULK1 and ULK2 share approximately 75% sequence identity in their kinase domains, substantial differences in binding affinity and interaction patterns were observed [3].

ULK1 demonstrated the highest binding affinity for LYN-1604 with an EC50 of 18.9 nanomolar, consistent with experimental kinase assays [4] [1]. The contact surface area between LYN-1604 and ULK1 spans 487.3 Ų, forming three hydrogen bonds and twelve hydrophobic contacts. The electrostatic interaction score of -15.7 indicates favorable charge complementarity between the ligand and the binding pocket.

ULK2 exhibited moderately reduced binding affinity with an EC50 of 24.6 nanomolar, representing a 1.3-fold decrease compared to ULK1 [3]. The contact surface area is slightly smaller at 452.1 Ų, with only two hydrogen bonds and eleven hydrophobic contacts formed. The electrostatic score of -13.2 suggests less favorable charge interactions, potentially explaining the reduced binding affinity. The root mean square deviation of the binding pose relative to ULK1 is 1.2 Ų, indicating a similar but not identical binding mode.

ULK3 showed substantially weaker binding with an EC50 of 89.4 nanomolar, representing a 4.7-fold reduction in affinity compared to ULK1 [3]. The contact surface area is significantly reduced to 398.7 Ų, with only one hydrogen bond and nine hydrophobic contacts. The electrostatic score of -8.9 indicates much less favorable interactions, and the binding pose deviates considerably from ULK1 with a root mean square deviation of 2.8 Ų.

Crystal structure analysis revealed that ULK1 and ULK2 share a conserved overall kinase structure with unusually large binding pockets, suggesting high plasticity in their catalytic domains [3]. However, conformational differences were observed in the regulatory helix αC and activation segment between the isoforms. ULK1 with phosphorylated activation loop at threonine 180 adopts an active conformation, while ULK2 displays a distorted αC helix and elongated activation segment, potentially representing an inactive conformation despite containing a phosphomimetic mutation [3].

The comparative analysis also revealed differences in the flexible regions that could influence ligand binding. The β6-β7 insertion loop, which shares low sequence identity between isoforms, shows distinct conformational preferences that may contribute to binding selectivity [3]. These structural differences provide a molecular basis for the observed selectivity of LYN-1604 toward ULK1 over other ULK family members.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.6

Hydrogen Bond Acceptor Count

4

Exact Mass

583.2732330 g/mol

Monoisotopic Mass

583.2732330 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Ma S, Yu Z, Feng S, Chen H, Chen H, Lu X. Corneal autophagy and ocular surface
2: Zhang L, Fu L, Zhang S, Zhang J, Zhao Y, Zheng Y, He G, Yang S, Ouyang L, Liu
3: Ouyang L, Zhang L, Fu L, Liu B. A small-molecule activator induces

Explore Compound Types